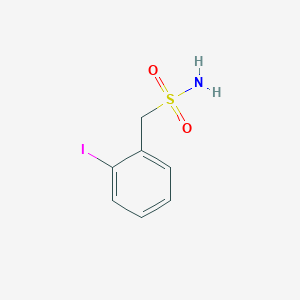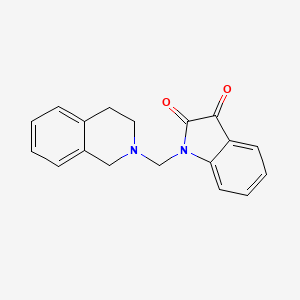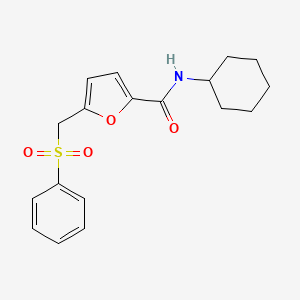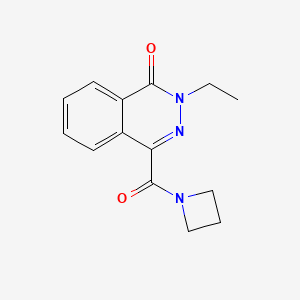
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the calcium-permeable ion channel, transient receptor potential vanilloid 1 (TRPV1). TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acidic pH, and is involved in the perception of pain and inflammation. FPS-ZM1 has been extensively studied for its potential use in treating pain and inflammatory disorders.
Mecanismo De Acción
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide acts as a non-competitive antagonist of TRPV1, binding to a site on the channel distinct from the capsaicin binding site. It blocks the influx of calcium ions through the channel, which is necessary for the activation of downstream signaling pathways involved in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its effects on TRPV1-mediated responses, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of the cytochrome P450 enzyme, CYP3A4, which is involved in the metabolism of many drugs. N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide in lab experiments is its specificity for TRPV1, which allows for the selective inhibition of TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation is that N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has a relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective TRPV1 inhibitors. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as itch and thermoregulation. Additionally, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide may have potential applications in the treatment of other disorders, such as epilepsy and anxiety.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide involves the condensation of 4-fluorobenzaldehyde and 4-isopropylbenzylamine to form the imine intermediate, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with piperidine-4-carboxylic acid and sulfonyl chloride to form the final product, N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has been used in scientific research to investigate the role of TRPV1 in pain and inflammation. It has been shown to effectively inhibit TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced currents, thermal hyperalgesia, and inflammatory pain. N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide has also been used in studies to explore the potential therapeutic applications of TRPV1 inhibition, including the treatment of chronic pain, neuropathic pain, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S/c1-15(2)16-3-9-20(10-4-16)28(26,27)24-13-11-17(12-14-24)21(25)23-19-7-5-18(22)6-8-19/h3-10,15,17H,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHOATZQMCNXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-(4-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)

![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
![4-(4-methylsulfanylphenyl)-4-oxo-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)butanamide](/img/structure/B7479935.png)

![4-chloro-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B7479968.png)

![3-[3-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7479974.png)
![N,N-diethyl-4-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide](/img/structure/B7479978.png)

![Dimethyl 5-[(4-iodophenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7479991.png)